

Isavuconazonium sulfate plasma esterase hydrolysis

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Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

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Hydrolysis Mechanism and Pharmacokinetics

The conversion of **isavuconazonium sulfate** is a non-enzymatic (chemical) hydrolysis in the intestinal tract and rapid enzymatic hydrolysis in systemic circulation by plasma esterases, predominantly **butylcholinesterase** [1] [2]. Following intravenous infusion, the prodrug is quickly cleared from plasma, becoming undetectable within 15 minutes to 1.25 hours after the end of administration [3] [2]. The resulting active moiety, isavuconazole, demonstrates high bioavailability (98%), a large volume of distribution, and a long terminal half-life [4] [1] [2].

Table 1: Key Pharmacokinetic Parameters of Isavuconazole

Parameter	Value	Context / Note
Absolute Bioavailability	~98% [4] [2]	Following oral administration of the prodrug.
Time to Cmax (Tmax)	2 - 3 hours [1] [2]	After oral administration.
Apparent Volume of Distribution (Vss)	~301.8 L (mean from one study); ~450 L (mean steady-state) [3] [1] [2]	Indicates extensive tissue distribution.

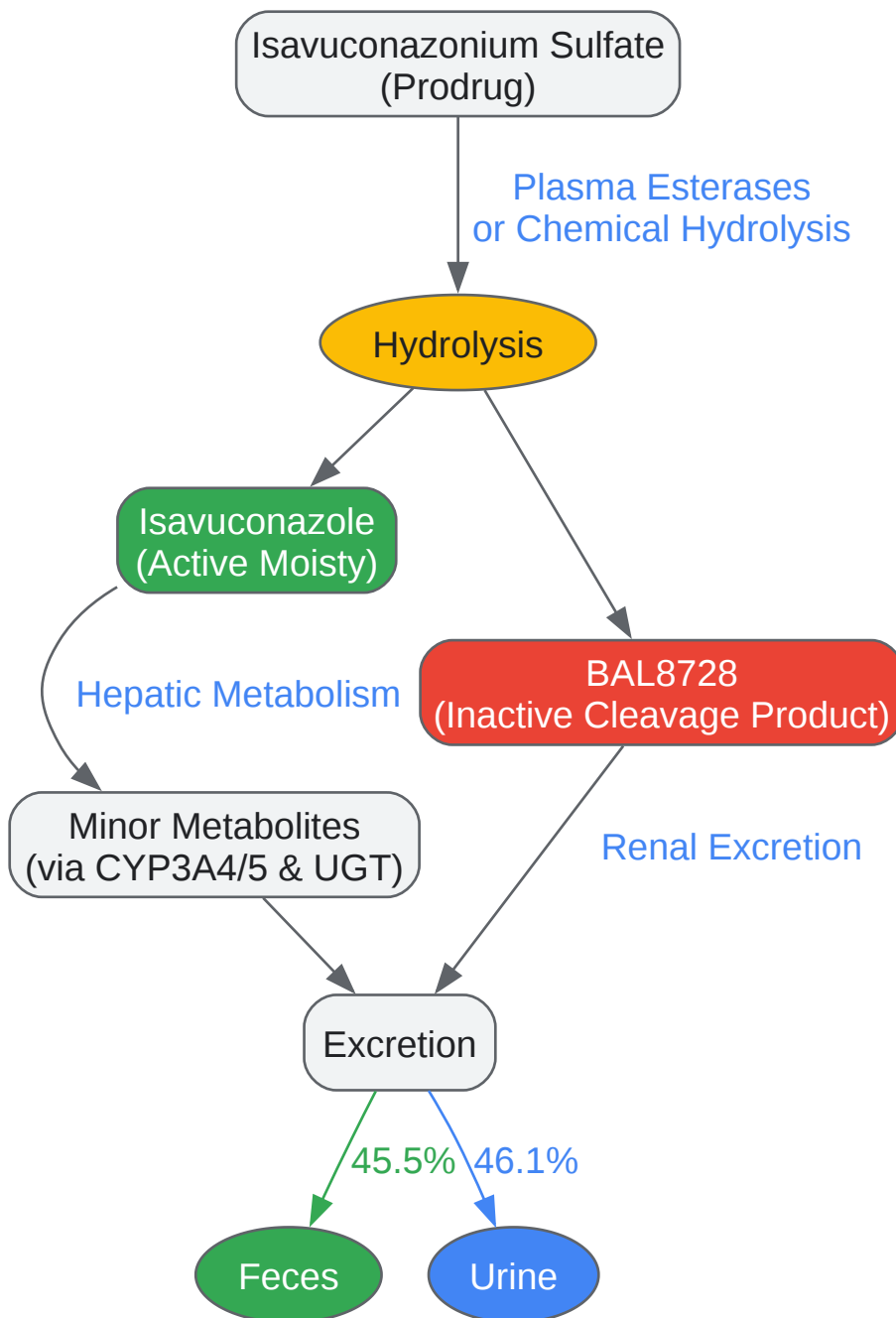
Parameter	Value	Context / Note
Plasma Protein Binding	>99% [2]	Predominantly to albumin.
Apparent Clearance (CL/F)	2.3 ± 0.7 L/h (mean ± SD) [3]	From a phase 1 mass balance study.
Terminal Half-Life (t _{1/2})	99.9 ± 44.6 hours (mean ± SD) [3]; 130 hours (population estimate) [2]	Long half-life supports once-daily dosing.
Primary Route of Elimination	Feces (46.1%) and Urine (45.5% as metabolites) [3] [2]	Renal excretion of unchanged isavuconazole is <1% [2].

Table 2: Mass Balance and Excretion Profile

Component	Total Recovery (% of radioactive dose)	Primary Excretion Routes	Notes
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| **Isavuconazole (from oral [14C]-prodrug)** | 91.6% (combined) [3] | Feces: 45.5% [3] [2] Urine: 46.1% [3] [2] | Urine contains metabolites; <1% is unchanged drug [2]. | | **BAL8728 (from IV [14C]-prodrug)** | >95% [3] [2] | Urine: ~96% [3] | Primarily recovered as metabolites [2]. |

The metabolic pathway and excretion routes are summarized below.



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Diagram: The metabolic fate of **isavuconazonium sulfate** involves rapid hydrolysis to active isavuconazole and inactive BAL8728, followed by hepatic metabolism and nearly equal fecal and renal excretion.

Experimental Protocols from Key Studies

The quantitative data is derived from rigorous clinical studies. The following outlines the methodologies from two pivotal Phase 1, open-label, mass-balance studies [3].

Study 1: Isavuconazole Mass Balance and Metabolic Profile

- **Objective:** To determine the absorption, metabolism, and excretion of isavuconazole.
- **Design:** Single-center, open-label study.
- **Subjects:** 7 healthy male adults.
- **Intervention:** A single **oral** dose of 372.6 mg of **[cyano-14C]isavuconazonium sulfate** (equivalent to 200 mg isavuconazole) administered after a 10-hour fast.
- **Key Measurements:**
 - **Pharmacokinetics:** Plasma concentrations of isavuconazole and total radioactivity over time.
 - **Excretion:** Total recovery of radioactivity in urine and feces collected for up to 28 days.
 - **Metabolic Profiling:** Identification of isavuconazole and its metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiochemical detection and tandem mass spectrometry (MS/MS).

Study 2: BAL8728 (Inactive Moiety) Mass Balance

- **Objective:** To characterize the disposition of the inactive cleavage product, BAL8728.
- **Design:** Single-center, open-label study.
- **Subjects:** 6 healthy male adults.
- **Intervention:** A single **intravenous** dose of 372.6 mg of **[pyridinylmethyl-14C]isavuconazonium sulfate** (equivalent to 75 mg BAL8728) administered as a 1-hour IV infusion after a 10-hour fast.
- **Key Measurements:**
 - **Pharmacokinetics:** Plasma concentrations of BAL8728 and its metabolites.
 - **Excretion:** Total recovery of radioactivity in urine collected for up to 14 days (minimal fecal excretion expected).
 - **Metabolic Profiling:** Identification of BAL8728 metabolites in plasma and urine using HPLC with radiochemical detection and MS/MS.

Key Technical and Clinical Implications

- **Formulation Advantage:** The water-soluble prodrug design avoids the use of nephrotoxic cyclodextrin solubilizing agents required for other IV azole antifungals, making it safer for patients with renal impairment [1] [2].

- **Dosing Regimen:** The rapid hydrolysis and long half-life of isavuconazole underpin the loading dose regimen (every 8 hours for 2 days) to rapidly achieve steady-state concentrations, followed by once-daily maintenance dosing [1].
- **Drug-Drug Interactions:** Isavuconazole is a substrate of CYP3A4 and CYP3A5. Concomitant use with strong CYP3A4 inducers (e.g., rifampin) or inhibitors may require dosage adjustment [2].

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